molecular formula C24H38BNO5 B1391588 tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate CAS No. 1310405-24-3

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

Cat. No.: B1391588
CAS No.: 1310405-24-3
M. Wt: 431.4 g/mol
InChI Key: XMMKJMFBTRKXJE-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tert-butyl ester group, and a boronate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also be crucial in large-scale synthesis to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is used as a building block for constructing more complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions .

Biology and Medicine

Its structural features allow for the exploration of various biological activities and interactions with biological targets .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate involves its ability to participate in chemical reactions through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate offers a unique combination of a piperidine ring and a boronate ester group.

Properties

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-15-12-18(13-16-26)14-17-28-20-10-8-19(9-11-20)25-30-23(4,5)24(6,7)31-25/h8-11,18H,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMKJMFBTRKXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

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